{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid
Description
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is a thiazole-based acetic acid derivative featuring a 4-chlorophenoxy-anilino substituent at the 2-position of the thiazole ring. The acetic acid moiety enhances solubility and enables further functionalization, while the chlorophenoxy group may contribute to receptor binding or metabolic stability .
Properties
CAS No. |
918793-36-9 |
|---|---|
Molecular Formula |
C17H13ClN2O3S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenoxy)anilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-11-1-5-14(6-2-11)23-15-7-3-12(4-8-15)19-17-20-13(10-24-17)9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22) |
InChI Key |
YJJXMQPCKCHTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Next, the aniline derivative is introduced through a nucleophilic substitution reaction. The chlorophenoxy group is then attached via an etherification reaction, where a phenol derivative reacts with a chlorinated aromatic compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing a thiazole moiety have been shown to exhibit significant cytotoxicity against various cancer cell lines. In one study, derivatives with similar structures demonstrated IC₅₀ values in the nanomolar range against MCF-7 breast cancer cells, indicating strong anticancer activity .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. A series of thiazole derivatives were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL . The presence of a chlorophenyl group was essential for enhancing antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit carbonic anhydrase (CA) enzymes. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring significantly influenced enzyme inhibition potency . This suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity.
Study on Anticancer Activity
A comprehensive study published in a peer-reviewed journal synthesized various thiazole derivatives and evaluated their anticancer properties against multiple cancer cell lines. One derivative exhibited an IC₅₀ value of 8 nM against MCF-7 cells, demonstrating that modifications in the thiazole structure can lead to enhanced anticancer activity .
Research on Antimicrobial Efficacy
In another research endeavor, derivatives of thiazole were synthesized and screened for their antimicrobial activity against a panel of pathogens, including resistant strains of Mycobacterium tuberculosis. The study concluded that certain structural features were critical for achieving high levels of antimicrobial activity .
Mechanism of Action
The mechanism of action of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and chlorophenoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, differing primarily in substituents on the thiazole ring or adjacent functional groups.
Physicochemical Properties
- Solubility: The acetic acid moiety in the target compound and analogues (e.g., ) improves aqueous solubility compared to non-acid derivatives (e.g., ).
- Thermal Stability: Compounds with electron-withdrawing groups (e.g., 4-chlorophenoxy in the target) exhibit higher melting points (>200°C), as seen in related thiazolidinone derivatives (e.g., 248–250°C in ).
- Spectral Data :
Biological Activity
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group and a thiazole moiety. The biological implications of this compound span various fields, including antimicrobial, anticancer, and anti-inflammatory activities.
- Chemical Formula : C₁₂H₁₀ClN₁O₃S
- Molecular Weight : 283.74 g/mol
- IUPAC Name : 2-[4-(4-chlorophenoxy)anilino]-1,3-thiazol-4-ylacetic acid
- Appearance : Powder
- Storage Temperature : 4 °C
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The presence of the chlorophenoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased antibacterial activity .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Thiazole-based compounds have shown promise in anticancer research. The compound this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation significantly, with IC₅₀ values comparable to established chemotherapeutic agents.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, making it a potential candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole moiety is known to inhibit various enzymes involved in cancer cell proliferation.
- Membrane Interaction : The chlorophenoxy group enhances interaction with lipid membranes, improving the compound's bioavailability.
- Signal Transduction Pathways : It modulates key signaling pathways associated with inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Effectiveness
In another study focusing on antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
